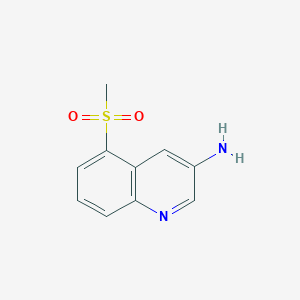
5-(Metilsulfonil)quinolin-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C10H10N2O2S. It is a part of the quinoline family, which has a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular weight of 5-(Methylsulfonyl)quinolin-3-amine is 222.26. It has a number of heavy atoms: 15, aromatic heavy atoms: 10, rotatable bonds: 1, H-bond acceptors: 3.0, and H-bond donors: 1.0 .Chemical Reactions Analysis
Quinolines are known to undergo a variety of chemical reactions. They can act as weak organic bases, similar to ammonia, due to the lone electron pair on their nitrogen atoms . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
5-(Methylsulfonyl)quinolin-3-amine has a number of physicochemical properties. Its molar refractivity is 59.24, and its topological polar surface area (TPSA) is 81.43 Ų . It has a consensus Log Po/w of 1.15, indicating its lipophilicity . Its solubility is 1.69 mg/ml .Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of 5-(Methylsulfonyl)quinolin-3-amine include high gastrointestinal absorption, indicating good bioavailability . The compound’s lipophilicity (Log Po/w) is around 1.04 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution .
Result of Action
One study has shown that a quinoline derivative exhibited anticancer activity, suggesting that 5-(methylsulfonyl)quinolin-3-amine might have similar effects .
Action Environment
The action of 5-(Methylsulfonyl)quinolin-3-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they interact with the same enzymes or transporters . The compound’s stability could also be affected by temperature and light conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Methylsulfonyl)quinolin-3-amine is a relatively easy compound to synthesize, and its purity can be easily enhanced by recrystallization. It exhibits low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, 5-(Methylsulfonyl)quinolin-3-amine's solubility in water is relatively low, making it difficult to administer in vivo. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5-(Methylsulfonyl)quinolin-3-amine in animal models and humans.
Direcciones Futuras
There are several future directions for the study of 5-(Methylsulfonyl)quinolin-3-amine. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 5-(Methylsulfonyl)quinolin-3-amine in animal models and humans. Secondly, the development of 5-(Methylsulfonyl)quinolin-3-amine analogs with improved solubility and bioavailability could enhance its therapeutic potential. Thirdly, the combination of 5-(Methylsulfonyl)quinolin-3-amine with other anticancer agents could enhance its efficacy and reduce the risk of drug resistance. Finally, the use of 5-(Methylsulfonyl)quinolin-3-amine as a tool compound to study the PI3K/Akt/mTOR signaling pathway and angiogenesis could provide valuable insights into the molecular mechanisms of cancer cell growth and survival.
Conclusion:
In conclusion, 5-(Methylsulfonyl)quinolin-3-amine is a promising compound with potent anticancer activity and low toxicity towards normal cells and tissues. Its mechanism of action involves targeting multiple molecular pathways involved in cancer cell growth and survival. 5-(Methylsulfonyl)quinolin-3-amine has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in animal models and humans. The development of 5-(Methylsulfonyl)quinolin-3-amine analogs with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 5-(Methylsulfonyl)quinolin-3-amine as a tool compound to study the molecular mechanisms of cancer cell growth and survival could provide valuable insights into the development of novel anticancer agents.
Métodos De Síntesis
The synthesis of 5-(Methylsulfonyl)quinolin-3-amine involves the reaction of 5-bromoquinolin-3-amine with dimethylsulfone in the presence of a base such as potassium carbonate. The reaction occurs at high temperature and yields 5-(Methylsulfonyl)quinolin-3-amine as a white solid. The purity of 5-(Methylsulfonyl)quinolin-3-amine can be further enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
- Ciclización en Cascada Iniciada por Radicales: El uso de 1,2,3,5-tetrakis(carbazol-9-il)4,6-dicianobenceno (4CzIPN) como fotocatalizador permite la síntesis de quinolin-3-aminas polisustituidas a través de una ciclización en cascada iniciada por radicales de isocianuros . Este método proporciona acceso a quinolin-3-aminas estructuralmente diversas.
- Quinolin-2-onas: Los derivados de 5-(metilsulfonil)quinolin-3-amina pueden servir como precursores de quinolin-2-onas, que exhiben diversas actividades biológicas . Estos compuestos son relevantes en el descubrimiento de fármacos.
Fotocatálisis y Síntesis Orgánica
Química Heterocíclica
Safety and Hazards
Propiedades
IUPAC Name |
5-methylsulfonylquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUYUUFBOJQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)
amine hydrochloride](/img/structure/B2384760.png)
![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)
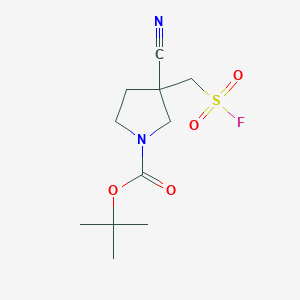



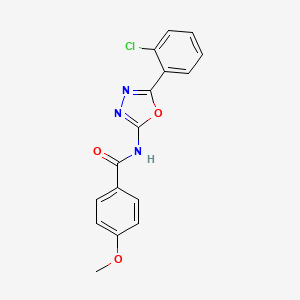
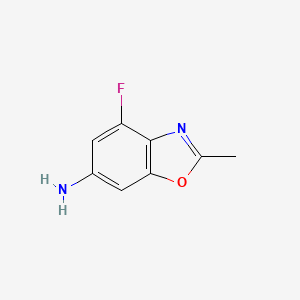
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)

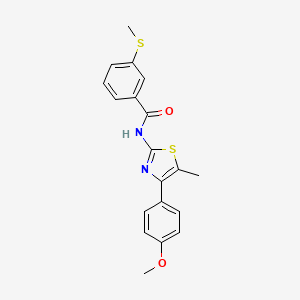
![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)